3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride
Description
3-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a substituted imidazo[1,2-a]pyridine derivative characterized by a methyl group at position 3 and an amine group at position 6, stabilized as a dihydrochloride salt. This compound is part of a privileged scaffold in medicinal chemistry due to the imidazo[1,2-a]pyridine core’s pharmacological versatility, exemplified by marketed drugs like zolpidem (hypnotic) and zolimidine (anti-ulcer) . The dihydrochloride form enhances solubility and stability, making it suitable for further derivatization or biological evaluation .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6-4-10-8-3-2-7(9)5-11(6)8;;/h2-5H,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCFURVOJZTYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can yield the imidazo[1,2-a]pyridine scaffold
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-N-oxide derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Antiviral Applications
3-Methylimidazo[1,2-a]pyridin-6-amine; dihydrochloride has shown promising potential in antiviral drug development. Research indicates that imidazo[1,2-a]pyridines can inhibit the replication of various viruses, including:
- HIV
- Herpes Simplex Virus (HSV)
- Influenza Virus
These compounds function by interfering with viral replication processes, viral attachment to host cells, or entry mechanisms, making them valuable candidates for further exploration in antiviral therapies.
In Vitro Assays
To evaluate the antiviral efficacy of this compound, researchers employ cell-based assays that measure:
- Viral replication inhibition
- Cytotoxicity levels
- Selectivity index (SI)
Such assays are crucial for determining the therapeutic viability of 3-Methylimidazo[1,2-a]pyridin-6-amine; dihydrochloride against specific viral targets.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit effective antimicrobial properties against:
- Gram-positive bacteria
- Gram-negative bacteria
- Pathogenic fungi
In one study, a series of synthesized derivatives were tested against 13 microorganisms, revealing significant antimicrobial activity in many cases. The findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance its bioactivity against microbial targets .
Anticancer Activity
3-Methylimidazo[1,2-a]pyridin-6-amine; dihydrochloride has also been explored for its anticancer properties. Notably, it has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation:
- PI3Kα Inhibition : Compounds based on the imidazo[1,2-a]pyridine scaffold have been shown to inhibit PI3Kα activity effectively. This pathway is crucial in various cancers, including gastrointestinal stromal tumors (GISTs) and melanoma. The inhibition of this pathway can lead to reduced tumor growth and improved therapeutic outcomes .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives for their anticancer effects:
| Compound | Activity | Reference |
|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα Inhibition | |
| 4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | c-KIT Kinase Inhibition |
These findings underline the importance of structural modifications in enhancing the anticancer efficacy of these compounds.
Mechanistic Insights and Future Directions
The mechanisms by which 3-Methylimidazo[1,2-a]pyridin-6-amine; dihydrochloride exerts its biological effects are still under investigation. Current studies focus on:
- Molecular docking simulations : To predict binding affinities with target proteins.
- ADME-Tox profiling : Assessing absorption, distribution, metabolism, excretion, and toxicity to evaluate safety profiles for potential therapeutic applications.
Future research is expected to explore novel derivatives with improved potency and selectivity across various biological targets.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Position 3 Methylation : The 3-methyl group in the target compound blocks electrophilic substitution at this position, directing reactivity to other sites (e.g., position 2 or 8) .
- Position 6 Amine : Amine groups at position 6 are common in bioactive derivatives, enabling hydrogen bonding and serving as handles for further functionalization (e.g., amidation in ) .
- Halogenation : Chloro or fluoro substituents (e.g., 6-Cl in ) improve metabolic stability and target affinity.
Biological Activity
3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride (CAS No. 2470441-28-0) is a heterocyclic compound with significant implications in biological research, particularly in the fields of medicinal chemistry and toxicology. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its potential applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁Cl₂N₃ |
| Molecular Weight | 202.10 g/mol |
| IUPAC Name | This compound |
This compound features a fused bicyclic structure that is known for its diverse biological activities.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors, influencing their activity and leading to various physiological responses.
- Modulation of Cell Cycle : Similar compounds have shown the ability to arrest cell cycles in cancer cells, potentially leading to apoptosis (programmed cell death) .
Anticancer Properties
Research indicates that imidazole derivatives, including this compound, possess anticancer properties. A study highlighted that certain imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 80–1000 nM .
In particular, compounds structurally similar to 3-Methylimidazo[1,2-a]pyridin-6-amine have shown promise in inhibiting tubulin polymerization, a crucial process for cancer cell division. For instance:
- IC50 Values : Some derivatives reported IC50 values as low as 0.4 µM against porcine brain tubulin polymerization .
Antimicrobial Activity
The compound has also been investigated for its potential antimicrobial effects. Studies suggest that imidazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for further research in infectious disease treatment .
Case Studies and Research Findings
Several studies have examined the biological activity of similar compounds:
-
Study on Anticancer Activity :
- A recent study evaluated various imidazole derivatives against human melanoma cell lines (A375, M14). Compounds showed significant inhibition of cell proliferation with IC50 values below 5 µM .
- The most potent compound in this category inhibited tumor growth by up to 77% in xenograft models without causing significant weight loss in test subjects.
- Mutagenicity Assessment :
Summary Table of Biological Activities
Q & A
Q. What are the pharmacological applications of imidazo[1,2-a]pyridine derivatives, and how does 3-methylimidazo[1,2-a]pyridin-6-amine fit into this framework?
Imidazo[1,2-a]pyridine derivatives are recognized for anxiolytic, cardiovascular, analgesic, and neuroleptic properties due to their structural adaptability for targeting receptors or enzymes. The 3-methyl substitution in this compound likely enhances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) or cardiovascular drug discovery. Researchers should prioritize in vitro assays (e.g., receptor binding or enzyme inhibition) to validate its mechanism of action .
Q. What synthetic routes are commonly used to prepare imidazo[1,2-a]pyridine derivatives, and what experimental conditions are critical for optimizing yields?
A key method involves condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under acidic or basic conditions. For 3-methylimidazo[1,2-a]pyridin-6-amine, Friedländer-type reactions using aldehydes/ketones with amino precursors are recommended. Solvent choice (e.g., DMA or DMF), temperature (80–120°C), and catalysts (e.g., Na₂HPO₄ or K₂CO₃) significantly impact regioselectivity and purity .
Q. Which spectroscopic techniques are essential for characterizing 3-methylimidazo[1,2-a]pyridin-6-amine, and what data should be prioritized?
Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH₂ protons at δ 6.5–7.5 ppm). HRMS validates molecular weight, while FT-IR identifies amine N–H stretches (~3300 cm⁻¹) and aromatic C–C stretches. Cross-reference spectral data with structurally analogous compounds (e.g., imidazo[1,2-b]pyridazines) to resolve ambiguities .
Q. How should researchers handle stability and storage of 3-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride?
The dihydrochloride salt improves water solubility but is hygroscopic. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent decomposition. Pre-formulation studies (e.g., thermogravimetric analysis) are advised to assess degradation under varying pH and humidity .
Advanced Research Questions
Q. How can regioselectivity challenges in C-6 functionalization of imidazo[1,2-a]pyridine derivatives be addressed?
Substituent-directed metalation (e.g., using LiTMP) or electrophilic aromatic substitution (e.g., chlorosulfonation) can target C-6. Computational modeling (DFT) predicts electron density distribution, guiding reagent selection. For example, chlorosulfonic acid/thionyl chloride mixtures selectively substitute C-6 in triazolo[4,3-a]pyrimidines, a strategy adaptable to imidazo[1,2-a]pyridines .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model) and vibrational frequency analysis validate experimental IR/NMR data. Pair these with molecular docking to hypothesize binding interactions with biological targets .
Q. How can contradictory data on synthesis yields or by-products be resolved?
Systematically vary reaction parameters (solvent polarity, temperature gradients) and employ HPLC-MS to track intermediates. For example, competing cyclization pathways in multicomponent reactions may require quenching experiments or in situ FT-IR monitoring. Compare kinetic (e.g., Arrhenius plots) and thermodynamic (ΔG calculations) data to identify dominant pathways .
Q. What strategies enable efficient multi-step synthesis of functionalized derivatives?
Use orthogonal protecting groups (e.g., Boc for amines) and sequential cross-coupling (Suzuki-Miyaura for aryl additions). For example, introduce methyl groups via Pd-catalyzed coupling of 3-amino precursors with methylboronic acids, followed by HCl salt formation. Optimize stepwise purifications (e.g., flash chromatography, recrystallization) to minimize yield loss .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological efficacy?
Synthesize analogs with varied substituents (e.g., halogens at C-2, methyl/ethyl at N-3) and test against disease-relevant assays (e.g., kinase inhibition for anticancer activity). Use QSAR models to correlate electronic parameters (σ, π) with bioactivity. Prioritize in vivo pharmacokinetics (e.g., logP, plasma protein binding) for lead optimization .
Q. How should this compound be integrated into broader theoretical frameworks (e.g., CNS drug discovery)?
Link its design to neurotransmitter receptor hypotheses (e.g., GABAₐ modulation for anxiolytic effects) or enzyme inhibition (e.g., COX-2 for analgesia). Validate through in silico target prediction tools (e.g., SwissTargetPrediction) and mechanistic studies (e.g., patch-clamp electrophysiology for ion channel effects) .
Methodological Notes
- Data Validation: Cross-reference NMR/HRMS with literature values for imidazo[1,2-a]pyridine analogs (e.g., 6-chloroimidazo[1,2-b]pyridazin-3-amine) to confirm structural assignments .
- Contradiction Resolution: Replicate conflicting syntheses with controlled variables (e.g., moisture levels, catalyst batches) and publish negative results to refine protocols .
- Ethical Compliance: Adhere to non-clinical use guidelines; all derivatives should be strictly reserved for in vitro or preclinical animal studies under institutional ethics approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
